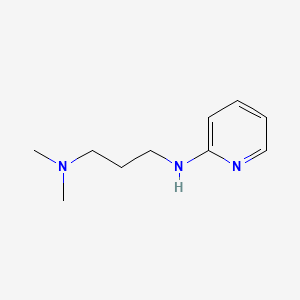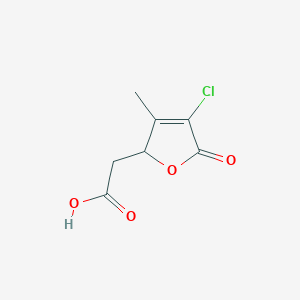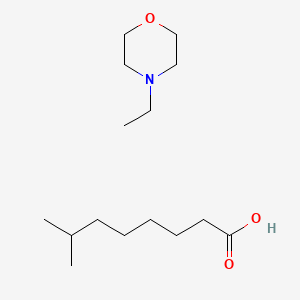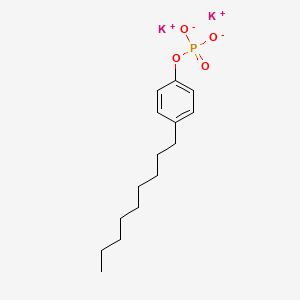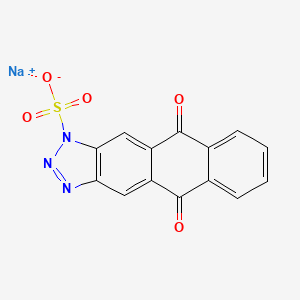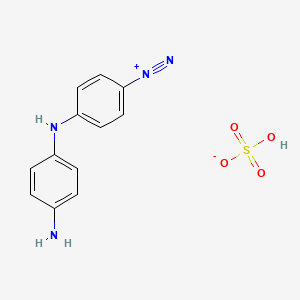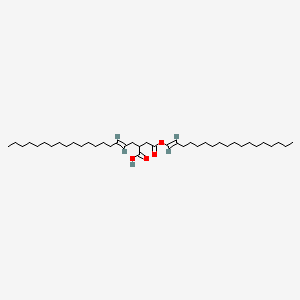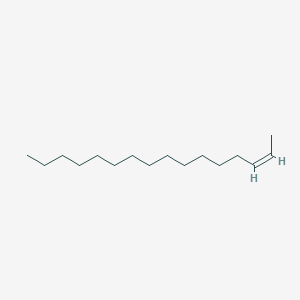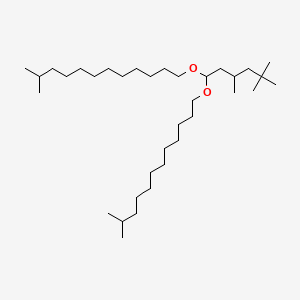
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with various functional groups, including a 3,5-dimethylphenylmethyl group, an ethyl group, and a propenylthio group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The 3,5-dimethylphenylmethyl group can be introduced via Friedel-Crafts alkylation using 3,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.
Incorporation of the Propenylthio Group: The propenylthio group can be added via nucleophilic substitution reactions using propenylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenylthio group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Pyrimidinone, 5-ethyl-2-(2-propenylthio)-: Lacks the 3,5-dimethylphenylmethyl group, resulting in different chemical and biological properties.
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-methyl-2-(2-propenylthio)-: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and stability.
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-ethylthio)-: Has an ethylthio group instead of a propenylthio group, affecting its chemical behavior and applications.
Uniqueness
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-2-(2-propenylthio)- is unique due to the specific combination of substituents on the pyrimidinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
199852-44-3 |
|---|---|
Molekularformel |
C18H22N2OS |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[(3,5-dimethylphenyl)methyl]-5-ethyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H22N2OS/c1-5-7-22-18-19-16(15(6-2)17(21)20-18)11-14-9-12(3)8-13(4)10-14/h5,8-10H,1,6-7,11H2,2-4H3,(H,19,20,21) |
InChI-Schlüssel |
FKTMKVQZPQMUGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)SCC=C)CC2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


